6-Oxopiperidine-3-carboxamide

Vue d'ensemble

Description

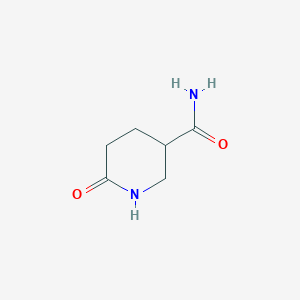

6-Oxopiperidine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Mécanisme D'action

Target of Action

The primary target of 6-Oxopiperidine-3-carboxamide is the ω-amidase enzyme . This enzyme plays a crucial role in the metabolism of L-glutamine and L-asparagine, which are essential for nitrogen and sulfur metabolism in mammals . Another potential target is the Pim-1 kinase , which is a regulator of cell survival and proliferation .

Mode of Action

This compound interacts with its targets through a process known as the glutaminase II pathway . In this pathway, L-glutamine is first transaminated to α-ketoglutaramate (KGM), which is then hydrolyzed by ω-amidase to α-ketoglutarate and ammonia . This process is irreversible and plays a significant role in shuttling 5-C (α-ketoglutarate) units into the TCA cycle .

Biochemical Pathways

The compound affects the glutaminase II and asparaginase II pathways . These pathways are responsible for the metabolic conversion of L-glutamine to α-ketoglutarate and L-asparagine to oxaloacetate, respectively . The affected pathways have a significant impact on nitrogen and sulfur metabolism in mammals and provide anaplerotic carbon moieties in rapidly dividing cells .

Pharmacokinetics

It is noted that the most active compounds in the same class are orally bioavailable without blood-brain barrier penetration .

Result of Action

It is known that the ω-amidase enzyme, which the compound targets, plays a crucial role in nitrogen and sulfur metabolism in mammals . It is also involved in the regulation of cell survival and proliferation .

Action Environment

It is known that the glutaminase ii pathway, which the compound affects, is present in both cytosolic and mitochondrial compartments and is most prominent in liver and kidney .

Analyse Biochimique

Biochemical Properties

6-Oxopiperidine-3-carboxamide is involved in biochemical reactions that are critical for cellular function . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activation of the NLRP3 inflammasome and enhance the activation of the PI3K/Akt/Nrf2 pathway .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it increases the nuclear translocation of Nrf2, a mechanism that can be reversed by the PI3K/Akt pathway inhibitor LY294002 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidine-3-carboxamide typically involves the reaction of acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine as a catalyst . This reaction leads to the formation of 4-aryl-5-acetyl-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxamides . The structures of the obtained compounds are confirmed using IR, 1H, and 13C NMR spectroscopy methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Oxopiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.

Applications De Recherche Scientifique

6-Oxopiperidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Comparaison Avec Des Composés Similaires

6-Oxopiperidine-2-carboxylic acid: This compound is structurally similar and is associated with penicillin V production.

2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides: These compounds share a similar core structure and exhibit antimicrobial and analgesic activities.

Uniqueness: 6-Oxopiperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Activité Biologique

6-Oxopiperidine-3-carboxamide is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.

Target Enzymes

The primary target for this compound is the ω-amidase enzyme and Pim-1 kinase , both of which play crucial roles in cell survival and proliferation. The compound interacts with these targets through the glutaminase II pathway , which is vital for nitrogen and sulfur metabolism in mammals. This interaction is particularly significant in liver and kidney tissues, where these pathways are most active.

Biochemical Pathways

this compound influences several key biochemical pathways:

- Glutaminase II Pathway

- Asparaginase II Pathway

These pathways are involved in amino acid metabolism, impacting cellular functions such as energy production and apoptosis regulation.

Pharmacological Properties

Pharmacokinetics

The compound exhibits good oral bioavailability while not penetrating the blood-brain barrier, making it suitable for systemic administration without central nervous system side effects.

Cellular Effects

Research indicates that this compound can significantly reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis. These effects suggest its potential utility in neuroprotective therapies.

Case Studies

-

Neuroprotection in Ischemic Models

In animal models of cerebral ischemia, administration of this compound led to a marked reduction in neurological deficits and brain damage, indicating its protective role against ischemic injury. -

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds structurally related to it have demonstrated effectiveness against Clostridioides difficile with minimal impact on human gut flora .

Chemical Reactions

This compound can undergo various chemical transformations, enhancing its versatility in synthetic applications:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the oxo group to form corresponding oxo derivatives. |

| Reduction | Converts the oxo group to hydroxyl groups using reducing agents like NaBH4. |

| Substitution | The amide group can participate in substitution reactions with alkyl halides. |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Oxopiperidine-2-carboxylic acid | Similar piperidine core | Associated with penicillin V production |

| 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides | Similar core structure | Exhibits antimicrobial and analgesic activities |

The distinct substitution pattern on the piperidine ring of this compound imparts unique chemical and biological properties compared to its analogs .

Propriétés

IUPAC Name |

6-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIFTKIEQPNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.